molecular formula C5H12N4O2 B3336387 N1-Ethylmalonohydrazide CAS No. 25457-53-8

N1-Ethylmalonohydrazide

Cat. No.: B3336387
CAS No.: 25457-53-8
M. Wt: 160.17 g/mol
InChI Key: HNSKYWPKSJEQTA-UHFFFAOYSA-N
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Description

N1-Ethylmalonohydrazide is a chemical compound with the molecular formula C5H10N2O3. It is known for its applications in various fields of scientific research and industry. The compound is characterized by its hydrazide functional group, which makes it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

N1-Ethylmalonohydrazide can be synthesized through the reaction of ethyl malonate with hydrazine hydrate. The reaction typically involves the following steps:

    Ethylation of Malonic Acid: Ethyl malonate is prepared by esterification of malonic acid with ethanol in the presence of a strong acid catalyst.

    Hydrazinolysis: Ethyl malonate is then reacted with hydrazine hydrate under reflux conditions to form this compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of malonic acid and ethanol are esterified in industrial reactors.

    Continuous Hydrazinolysis: The ethyl malonate is continuously fed into reactors containing hydrazine hydrate, and the product is continuously extracted and purified.

Chemical Reactions Analysis

Types of Reactions

N1-Ethylmalonohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

N1-Ethylmalonohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N1-Ethylmalonohydrazide involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by forming stable complexes with their active sites.

    Pathway Modulation: It can modulate biochemical pathways by acting as a substrate or inhibitor in metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl malonyl hydrazide
  • Ethyl 3-hydrazino-3-oxopropionate
  • Ethyl 3-hydrazinyl-3-oxopropanoate

Uniqueness

N1-Ethylmalonohydrazide is unique due to its specific hydrazide functional group, which imparts distinct reactivity and makes it suitable for a wide range of synthetic applications. Its ability to undergo various chemical reactions and its versatility in scientific research set it apart from similar compounds.

Properties

IUPAC Name

3-N-ethylpropanedihydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O2/c1-2-9(7)5(11)3-4(10)8-6/h2-3,6-7H2,1H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHPMNIJGJDCNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)CC(=O)NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25457-53-8
Record name ETHYLMALONIC ACID, DIHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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